![molecular formula C15H15NO5S B2871745 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid CAS No. 518052-94-3](/img/structure/B2871745.png)
5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C15H15NO5S . It has an average mass of 321.348 Da and a monoisotopic mass of 321.067108 Da .
Molecular Structure Analysis
The molecular structure of “5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid” is characterized by its molecular formula C15H15NO5S . The exact structure would require more specific information such as bond lengths and angles, which are not available from the current data.Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research, particularly in the inhibition of certain pathways involved in cancer cell proliferation. For instance, derivatives of this molecule have been studied for their ability to inhibit the WNT/β-catenin signaling pathway, which is often dysregulated in cancer cells .
Antimicrobial Development
Research has indicated that derivatives of 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid can serve as scaffolds for developing new antimicrobial agents targeting multidrug-resistant Gram-positive pathogens . This is crucial in the fight against antibiotic resistance.
Molecular Biology
In molecular biology, this compound’s derivatives are used in proteomics research. They can be employed to study protein expression and interaction, which is vital for understanding cellular processes and disease mechanisms .
Drug Development
The sulfonylamino group present in this compound is a common feature in many drug molecules. Its derivatives are being explored for their pharmacological properties and potential use in drug development, particularly for conditions that require modulation of enzymatic activity.
Biochemical Research
In biochemistry, the compound is used for gene editing and proteomics research. It helps in understanding the genetic basis of diseases and the complex dynamics of the proteome .
Industrial Applications
While not directly an application, the compound’s derivatives are being explored for various industrial applications, including the development of biochemical assays and research tools that can be used in industrial biotechnology processes .
Neurological Disorder Treatment
Some studies suggest that derivatives of this compound could be used to develop new treatments for neurological disorders. They have the potential to act as competitive antagonists for receptors implicated in neurological diseases such as epilepsy and schizophrenia .
Pharmacophore in Medicinal Chemistry
The sulfonylamino group is a significant pharmacophore in medicinal chemistry. It is responsible for the biological activity of many clinically significant drugs and is a focus of research for the development of new therapeutic agents .
properties
IUPAC Name |
5-[(2,5-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-9-3-4-10(2)14(7-9)22(20,21)16-11-5-6-13(17)12(8-11)15(18)19/h3-8,16-17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBGWNGARQYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)

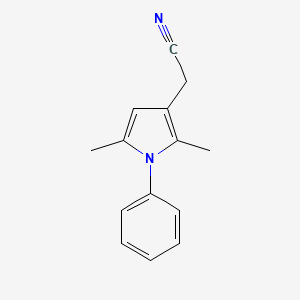
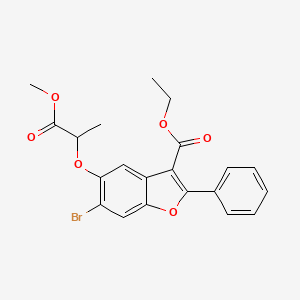
![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)
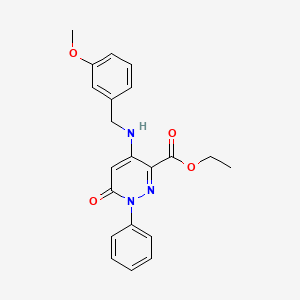
![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)

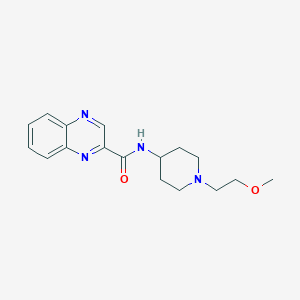
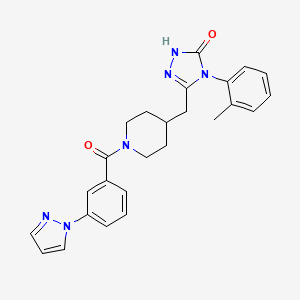
![2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2871677.png)


![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871684.png)